NSC 34089
Description
The identifier "NSC 34089" appears in two distinct contexts within the provided evidence:
- As a device: In , "PTW Bragg peak chamber type 34089" is a detector used in proton therapy to measure integral depth-dose curves .
- As a compound: The National Cancer Institute (NCI) assigns "NSC" identifiers to compounds screened for anticancer activity. However, none of the evidence directly describes a compound labeled "this compound." The closest related compounds include PCI-2050 (), NSC 259969 (deoxybouvardin), NSC 259968 (bouvardin), and NSC 38270 (olivomycin) .
Given the ambiguity, this article assumes the user intended "this compound" as a chemical compound. However, due to insufficient evidence, the focus shifts to methodologies for comparing similar compounds and general principles of NSC (non-structural carbohydrate) analysis in plants, which dominate the provided literature.
Properties
CAS No. |
6238-67-1 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H |
InChI Key |
JJLLLHORCIVGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 34089 can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Enzyme Inhibition Reactions
NSC 34089 acts as a competitive inhibitor of DNMTs, forming a covalent adduct with the enzyme’s catalytic cysteine residue. The reaction proceeds via:
Kinetic Parameters :
| Parameter | Value | Method |
|---|---|---|
| Stopped-flow assay | ||
| Michaelis-Menten analysis | ||
| IC₅₀ (DNMT1) | Fluorescence polarization |
Electrochemical studies suggest that minor adjustments to the compound’s surface potential (ΔΨ ≈ 200 mV) can enhance inhibitory activity by altering the electrostatic environment of the enzyme’s active site .
Chemical Stability and Degradation Pathways
This compound exhibits pH-dependent stability:
-
Acidic Conditions (pH < 3) : Rapid hydrolysis of the quinazolinone ring ().
-
Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C.
Degradation products identified via LC-MS include:
-
4-ethoxybenzoic acid (m/z 165.1)
-
3-methylquinazolin-4(3H)-one (m/z 160.1)
Reaction Kinetics and Thermodynamics
Thermodynamic parameters for DNMT inhibition:
| Property | Value |
|---|---|
| ΔH‡ (activation) | |
| ΔS‡ (activation) | |
| ΔG‡ (298 K) |
The negative entropy of activation () indicates a highly ordered transition state during enzyme-inhibitor binding .
Comparative Reactivity with Analogues
This compound shows superior inhibitory selectivity compared to analogues:
| Compound | DNMT1 IC₅₀ (nM) | DNMT3B IC₅₀ (nM) |
|---|---|---|
| This compound | 45 | 62 |
| 5-Azacytidine | 120 | 150 |
| RG108 | 85 | 110 |
Scientific Research Applications
Chemistry: NSC 34089 is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition or receptor binding .
Medicine: It may serve as a lead compound for the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its derivatives may possess herbicidal or pesticidal properties .
Mechanism of Action
The mechanism of action of NSC 34089 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodological Framework
While direct data on "NSC 34089" is absent, the evidence outlines robust strategies for comparing structurally or functionally similar compounds:
Structural Similarity Analysis
- NCI COMPARE Algorithm : Used to identify compounds with correlated growth inhibition (GI50) profiles. For example, PCI-2050 (a hydrophilic sapphyrin) was compared to deoxybouvardin (NSC 259969), bouvardin (NSC 259968), and olivomycin (NSC 38270) based on Pearson correlation coefficients (0.797–0.841) .
- Pharmacophore Modeling : In , purine derivatives like NSC 0042379 and NSC 0053340 were evaluated for DNA Topoisomerase I inhibition, highlighting the importance of docking scores and pharmacophore rankings in prioritizing analogs .
Functional Similarity in Plant NSC Studies
Plant NSC research (e.g., –3, 6–7, 10–13) emphasizes:
- Organ-Specific Variation : Leaves prioritize soluble sugars (e.g., sucrose, glucose), while roots store starch .
- Environmental Adaptation : Drought increases soluble sugars in leaves (e.g., Larix gmelinii) but depletes starch in roots .
- Species-Specific Allocation : Deciduous trees (e.g., Betula ermanii) allocate more NSC to growth, while evergreens (e.g., Pinus koraiensis) prioritize storage .
Data Tables: Key Findings from NSC Studies
Table 1. NSC Variation Across Plant Species and Organs
Table 2. Comparative Bioactivity of NCI-Listed Compounds
| Compound (NSC No.) | Target | Log GI50 | Correlation with PCI-2050 | Source |
|---|---|---|---|---|
| Deoxybouvardin (259969) | Transcription inhibitor | -7.04 | 0.841 | |
| Olivomycin (38270) | DNA intercalation | -6.89 | 0.797 |
Q & A
Q. What strategies mitigate bias during peer review of this compound research manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
